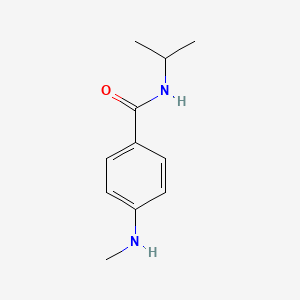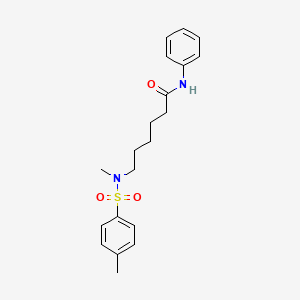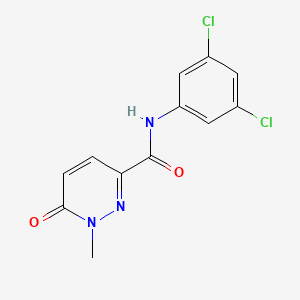![molecular formula C16H12Cl2FNO3 B6525919 {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1014295-34-1](/img/structure/B6525919.png)
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorophenylmethylcarbamoylmethyl 2,4-dichlorobenzoate (2FPCD) is an organic compound belonging to the class of carbamates. It is a white powder that is soluble in polar organic solvents and has a melting point of 154-156 °C. 2FPCD has been studied extensively in recent years due to its potential applications in scientific research, such as its use as a reagent in organic synthesis and its potential as an insecticide.
Wirkmechanismus
The exact mechanism of action of {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is still not fully understood. However, it is believed to work by disrupting the normal functioning of the nervous system of the insects. It is thought to act as a neurotoxin, which binds to the nicotinic acetylcholine receptors of the insects and causes paralysis.
Biochemical and Physiological Effects
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain species of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to be effective against certain species of fungi, such as Aspergillus niger and Fusarium oxysporum. In addition, {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has been shown to have antifungal and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is toxic and should be handled with caution. In addition, it is not water-soluble, so it must be used in an organic solvent.
Zukünftige Richtungen
There are several potential future directions for the use of {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate. One potential direction is the development of new insecticides based on the structure of {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate. Another potential direction is the development of new drugs based on the structure of {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate. Finally, {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate could be used as a starting material in the synthesis of new compounds with potential applications in medicine and agriculture.
Synthesemethoden
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is synthesized in two steps. The first step involves the reaction of 4-chlorobenzoyl chloride with 2-fluorophenylmethylcarbamoylmethyl alcohol in the presence of triethylamine. This reaction yields the desired product, {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate, in a yield of around 80%. The second step is the purification of the product, which is done by recrystallization.
Wissenschaftliche Forschungsanwendungen
{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has been widely used in scientific research due to its unique properties. It is a useful reagent in organic synthesis, as it can be used to synthesize various compounds, such as 2-fluoro-2-phenylmethylcarbamoylmethyl ester, 2-fluoro-2-phenylmethylcarbamoylmethyl chloride, and 2-fluoro-2-phenylmethylcarbamoylmethyl sulfonate. In addition, {[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is also used as an insecticide, as it has been shown to be effective against certain species of insects.
Eigenschaften
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO3/c17-11-5-6-12(13(18)7-11)16(22)23-9-15(21)20-8-10-3-1-2-4-14(10)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVSXAKOPLWIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(2-Fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid](/img/structure/B6525844.png)
![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-(4-methanesulfonylpiperazin-1-yl)propan-2-ol](/img/structure/B6525846.png)
![N-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B6525849.png)
![2-({2-hydroxy-3-[N-(2-methoxyphenyl)benzenesulfonamido]propyl}amino)propanoic acid](/img/structure/B6525852.png)
![6-[(9H-carbazol-9-yl)methyl]-4-(4-fluorobenzenesulfonyl)morpholin-2-one](/img/structure/B6525856.png)


![4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6525876.png)
![3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6525885.png)
![N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525892.png)

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)
![3-phenyl-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6525923.png)
![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)